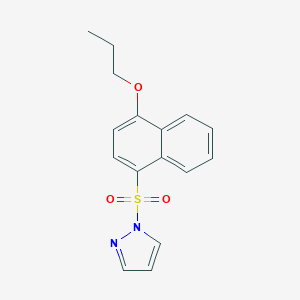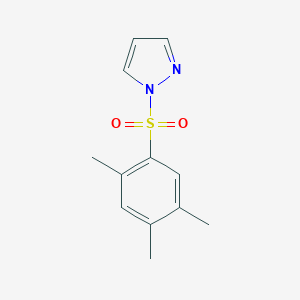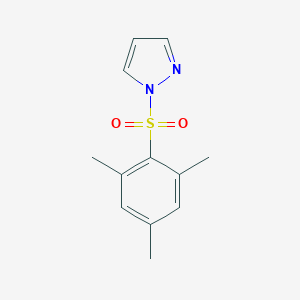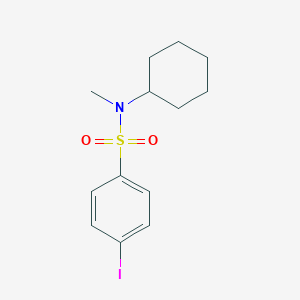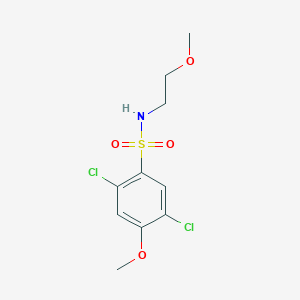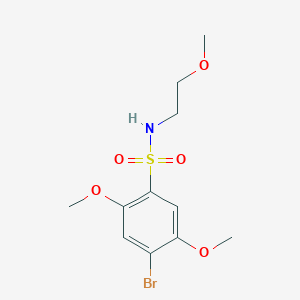
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as TMB-PS, is a chemical compound that has been extensively studied for its potential use in scientific research. TMB-PS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wissenschaftliche Forschungsanwendungen
Medicine: Antidepressants and Analgesics
2,4,5-Trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide: is structurally related to secondary amines, which are pivotal in the synthesis of various pharmaceuticals. Secondary amines form the backbone of many antidepressants like clomipramine and desipramine, as well as opiate analgesics such as codeine and morphine . The compound’s role in the synthesis of these medications is crucial due to its stability and reactivity, which allows for the creation of complex pharmaceutical molecules.
Materials Science: Supramolecular Structures
The unique molecular structure of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide makes it an excellent candidate for creating supramolecular structures in materials science. These structures have potential applications in creating novel materials with specific properties like enhanced strength, flexibility, or electrical conductivity. The compound could be used to develop new polymers or composites for various industrial applications .
Chemical Synthesis: Catalysts and Intermediates
This compound is also significant in chemical synthesis, where it can act as a catalyst or an intermediate in the creation of various chemical products. Its stability under different conditions and reactivity with other compounds make it a valuable asset in developing new synthetic routes and methodologies, potentially leading to more efficient and sustainable chemical processes .
Wirkmechanismus
Target of Action
The primary targets of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide are currently unknown. The compound is still under investigation and more research is needed to identify its specific targets .
Mode of Action
As the compound is still under investigation, further studies are required to elucidate how it interacts with its targets and the resulting changes .
Result of Action
As the compound is still under investigation, further studies are required to describe these effects .
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-16-15(7-10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXNDDKHLABPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

